N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

DNA minor groove binding Antiprotozoal drug design Amidoxime prodrug strategy

N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (CAS 885950-24-3, MFCD07366550), also designated imidazo[1,2-a]pyridine-6-amidoxime, is a heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g/mol, LogP 0.33) comprising an imidazo[1,2-a]pyridine core substituted at the 6-position with an N'-hydroxycarboximidamide (amidoxime) functional group. The compound belongs to the broader imidazo[1,2-a]pyridine scaffold family—classified as a 'drug-prejudice' scaffold in medicinal chemistry—and specifically to the amidoxime subclass, where the N'-hydroxy moiety confers distinct physicochemical properties including attenuated basicity (predicted pKa ~10.41 ± 0.50) relative to the parent amidine, and additional hydrogen-bond donor/acceptor capacity.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B7768289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C(=NO)N
InChIInChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11)
InChIKeyHUGFFTYKXPZJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (CAS 885950-24-3): Procurement-Relevant Structural and Pharmacophoric Context


N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (CAS 885950-24-3, MFCD07366550), also designated imidazo[1,2-a]pyridine-6-amidoxime, is a heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g/mol, LogP 0.33) comprising an imidazo[1,2-a]pyridine core substituted at the 6-position with an N'-hydroxycarboximidamide (amidoxime) functional group [1]. The compound belongs to the broader imidazo[1,2-a]pyridine scaffold family—classified as a 'drug-prejudice' scaffold in medicinal chemistry—and specifically to the amidoxime subclass, where the N'-hydroxy moiety confers distinct physicochemical properties including attenuated basicity (predicted pKa ~10.41 ± 0.50) relative to the parent amidine, and additional hydrogen-bond donor/acceptor capacity [2]. It is commercially available as a screening building block (95% purity) from multiple suppliers including ChemBridge Corporation (Cat# 4050591) and Apollo Scientific (Cat# OR9886), positioned primarily as a synthetic intermediate or fragment for lead discovery rather than as a finished pharmacological agent [1].

Why Interchanging N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide with Isomeric or Deoxygenated Analogs Compromises Experimental Outcomes


In-class substitution of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide with its closest analogs—the non-hydroxylated 6-carboximidamide (CAS 940000-14-6), the 2-positional isomer (CAS 939999-93-6), or the 3-methyl derivative (CAS 952511-06-7)—is not pharmacochemically equivalent. Primary literature demonstrates that the N'-hydroxy (amidoxime) functional group profoundly alters DNA binding affinity and antiprotozoal potency: the bis-amidoxime compound 5a exhibited a ΔTₘ value for DNA binding of 2.2 × 10³ (essentially non-binding), whereas its bis-amidine counterpart 8a displayed a ΔTₘ of 26.2 under identical conditions [1]. This >10-fold difference is mechanistically attributed to the much lower pKₐ of the amidoxime (~10-11) versus the amidine (~12-13), meaning the N'-hydroxy form remains largely unprotonated at physiological pH and fails to engage the minor groove of DNA via electrostatic interactions [1]. Furthermore, the positional isomer (2-carboximidamide vs. 6-carboximidamide) alters the electronic distribution across the imidazo[1,2-a]pyridine bicycle, with the 6-position attachment enabling conjugation with the pyridine ring nitrogen, while the 2-position places the substituent on the imidazole ring—a difference that has been shown to modulate target binding and metabolic stability in related imidazo[1,2-a]pyridine kinase inhibitors [2][3]. Generic substitution without accounting for these quantifiable differences risks erroneous structure-activity relationship (SAR) interpretation and failed assay reproducibility.

Quantitative Differentiation Evidence for N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide Against Closest Analogs


DNA Binding Affinity: N'-Hydroxy (Amidoxime) vs. Free Amidine — >10-Fold Attenuation

In the only published direct comparison of an N'-hydroxycarboximidamide (amidoxime) imidazo[1,2-a]pyridine derivative versus its free amidine counterpart, the bis-amidoxime 5a showed negligible DNA binding capacity (ΔTₘ = 2.2 × 10³), while the corresponding bis-amidine 8a demonstrated strong minor-groove binding (ΔTₘ = 26.2)—a >10-fold differential [1]. The bis-amidoxime 5a carries two N'-hydroxycarboximidamide groups directly analogous to the target compound's single amidoxime unit. This quantitative distinction is mechanistically grounded in the predicted pKₐ of the target compound (10.41 ± 0.50) versus amidine pKₐ values (~12-13), confirming that the N'-hydroxy form is predominantly neutral at physiological pH and unable to engage in electrostatic interactions with the DNA phosphate backbone .

DNA minor groove binding Antiprotozoal drug design Amidoxime prodrug strategy

Antiprotozoal Potency (T. b. rhodesiense): Amidoxime Prodrug Exhibits ~25-Fold Weaker Activity Than Active Amidine

Comparative in vitro antiprotozoal evaluation revealed that the bis-amidoxime 5a (bearing two N'-hydroxycarboximidamide groups) was essentially inactive against Trypanosoma brucei rhodesiense with an IC₅₀ of 1.6 × 10³ nM, whereas the corresponding bis-amidine 8a displayed an IC₅₀ of 63 nM—representing a ~25-fold loss of potency for the N'-hydroxy form [1]. This magnitude of potency differential is consistent with the amidoxime functioning as a prodrug requiring metabolic activation (O-dealkylation or reduction) to liberate the active amidine species, a well-established prodrug strategy validated by the clinical-stage compound pafuramidine [1][2]. The monomeric target compound N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is thus expected to exhibit similarly attenuated intrinsic activity relative to imidazo[1,2-a]pyridine-6-carboximidamide in any assay requiring a protonated amidine pharmacophore.

Antitrypanosomal activity Human African trypanosomiasis Prodrug activation

Physicochemical Property Differentiation: LogP, pKa, and Hydrogen-Bond Capacity vs. Non-Hydroxylated 6-Carboximidamide Analog

The N'-hydroxy substitution on the carboximidamide group introduces measurable physicochemical divergence from the parent imidazo[1,2-a]pyridine-6-carboximidamide (CAS 940000-14-6). The target compound (MW 176.18) incorporates an additional oxygen atom (ΔMW = +16 vs. 160.18 for CAS 940000-14-6), producing a LogP of 0.33 . The non-hydroxylated analog has a molecular formula C₈H₈N₄ (no oxygen in the carboximidamide side chain) and is predicted to have a higher LogP owing to the absence of the polar hydroxyl group . The predicted pKa of 10.41 ± 0.50 for the target compound is substantially lower than the typical amidine pKa range of 12-13, directly altering protonation state at physiological pH and thereby modulating membrane permeability, solubility, and target engagement [1]. Additionally, the target compound possesses three hydrogen-bond donors (N'-OH, two NH₂) and four hydrogen-bond acceptors, whereas the non-hydroxylated analog has only two donors and three acceptors—a critical differential for fragment-based screening and structure-based design where hydrogen-bond inventory shapes binding-site complementarity .

Lipophilicity Drug-likeness Fragment-based drug design

Positional Isomer Differentiation: 6-Carboximidamide vs. 2-Carboximidamide Substitution Alters Electronic Profile and Synthetic Accessibility

The 6-position substitution of the carboximidamide group in N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (CAS 885950-24-3) places the functional group on the pyridine ring, enabling electronic conjugation with the pyridine nitrogen (N1), whereas the 2-position isomer N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide (CAS 939999-93-6) attaches the same group to the imidazole ring with distinct electronic and steric properties . The 6-position isomer has a reported melting point of 191-193°C , while the 2-position isomer's physical properties are less well-documented. In the broader imidazo[1,2-a]pyridine literature, positional isomerism at the 2- vs. 6-position has been shown to alter kinase selectivity profiles: aminoimidazo[1,2-a]pyridines with 6-position substitution favor CDK2 binding, while 2-position substitution can redirect affinity toward different kinase targets [1]. For procurement purposes, the 6-substituted compound serves as a synthetic entry point to 6-amidine-functionalized dicationic antiprotozoal agents (e.g., compounds 8a, 14a-c in Ismail et al.), whereas the 2-isomer provides a different vector for fragment elaboration [2].

Positional isomerism Medicinal chemistry Synthetic building blocks

In Vivo Prodrug Performance: Oral Bioavailability of Amidoxime Pro-moiety Validated in Trypanosomal Mouse Model

The amidoxime (N'-hydroxycarboximidamide) functional group has been validated as an orally bioavailable prodrug moiety in the imidazo[1,2-a]pyridine series. The bis-amidoxime 5a, when administered orally at 50 mg/kg in the T. b. rhodesiense STIB900 mouse model, achieved 1/4 cures (25% cure rate) with a mean survival time of >19.5 days, whereas intraperitoneal administration of the active bis-amidine 8a at 20 mg/kg yielded 4/4 cures (100%) with mean survival >60 days [1]. The N-methoxy prodrug analog 6 demonstrated improved oral efficacy at 100 mg/kg (2/4 cures, >39.5 days survival), highlighting the tunability of the O-substituted amidoxime prodrug approach [1]. Although the monomeric target compound N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide has not been individually tested in this model, the bis-amidoxime 5a data establish proof-of-concept that the N'-hydroxycarboximidamide group can serve as an effective oral prodrug functionality within this scaffold, supporting its utility as a synthetic intermediate for prodrug development [1].

In vivo pharmacokinetics Oral prodrug Trypanosomiasis STIB900 model

Evidence-Backed Research Applications for N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide Procurement


Antiprotozoal Amidoxime Prodrug Design and Oral Bioavailability Studies

The N'-hydroxycarboximidamide (amidoxime) group is the defining pharmacophoric feature enabling oral prodrug strategies in the dicationic imidazo[1,2-a]pyridine series. The bis-amidoxime 5a demonstrated oral absorption and partial in vivo efficacy (1/4 cures at 50 mg/kg po), while the N-methoxy prodrug 6 achieved 2/4 cures at 100 mg/kg po in the STIB900 mouse model of African trypanosomiasis [1]. Procurement of the monomeric building block N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is indicated for research groups synthesizing novel mono- or bis-amidoxime prodrugs targeting Trypanosoma brucei, Plasmodium falciparum, or Leishmania species, where the 6-position amidoxime serves as the key prodrug handle requiring metabolic activation. The validated in vitro IC₅₀ fold-difference (~25×) between the amidoxime and free amidine forms provides a quantitative benchmark for evaluating activation efficiency of newly designed prodrugs [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment with Amidoxime-Containing Imidazopyridines

With a molecular weight of 176.18 g/mol, LogP of 0.33, and only 1 rotatable bond, N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide satisfies all 'rule-of-three' criteria for fragment screening libraries . Its three hydrogen-bond donors (including the distinctive N'-OH) and four acceptors provide a balanced hydrogen-bond inventory favorable for detecting weak but specific binding interactions in fragment-based screens via NMR, SPR, or X-ray crystallography . The compound is commercially available through ChemBridge's fragment library collection (Cat# 4050591), and its 6-position amidoxime offers a chemically tractable vector for fragment growing or merging strategies. The amidoxime functional group additionally enables metal-chelating interactions with metalloenzyme active sites, broadening its screening utility beyond the imidazo[1,2-a]pyridine scaffold's traditional kinase-focused applications .

Synthetic Intermediate for 6-Amidine-Functionalized Dicationic DNA Minor Groove Binders

N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide serves as the direct synthetic precursor to imidazo[1,2-a]pyridine-6-carboxamidine (via O-acetylation followed by catalytic hydrogenation or direct reduction), which constitutes the active pharmacophore in a series of potent dicationic DNA minor groove binders [1]. The 6-amidine dicationic compounds 8a and 14a-c demonstrated exceptional in vitro potency against T. b. rhodesiense (IC₅₀ values of 1-63 nM) and P. falciparum (IC₅₀ values of 14-107 nM), with five compounds achieving 4/4 cures in the STIB900 mouse model upon intraperitoneal administration [1]. The marked increase in DNA binding affinity upon amidoxime-to-amidine conversion (ΔTₘ from 2.2 × 10³ to 26.2) provides a quantifiable quality-control metric for monitoring synthetic conversion success [1]. Procurement of the N'-hydroxy precursor is essential for laboratories aiming to replicate or expand upon the Ismail/Boykin synthetic methodology.

Selective Chemical Biology Tool for Investigating pKa-Dependent Target Engagement

The predicted pKa differential of approximately 1.5-2.5 log units between N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (pKa ~10.41) and its deoxy amidine analog (pKa ~12-13) provides a matched molecular pair for chemical biology studies probing the role of protonation state in target recognition . At physiological pH (7.4), the target compound exists predominantly in neutral form, while the free amidine is >99% protonated and cationic. This property contrast is directly exploitable for dissecting the electrostatic contribution to DNA minor-groove binding, kinase ATP-site occupancy, or cellular permeability—applications where the N'-hydroxy compound functions as a protonation-incompetent control relative to the cationic amidine [1]. The 10-fold differential in DNA binding (ΔTₘ) provides a quantifiable dynamic range for such comparative studies [1].

Quote Request

Request a Quote for N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.